molecular formula C20H19FN4O2S2 B2580136 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide CAS No. 946358-25-4

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide

カタログ番号: B2580136
CAS番号: 946358-25-4
分子量: 430.52
InChIキー: GETLTCUUXNZSRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolo-thiazole core. Its structure includes a 3-fluorophenyl substituent at the 2-position of the triazolo-thiazole ring, an ethyl chain at the 6-position, and a 2,5-dimethylbenzenesulfonamide group.

特性

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S2/c1-13-6-7-14(2)18(10-13)29(26,27)22-9-8-17-12-28-20-23-19(24-25(17)20)15-4-3-5-16(21)11-15/h3-7,10-12,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETLTCUUXNZSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The triazole and thiazole rings are then coupled together using appropriate linkers and reagents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Substitution Reactions at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH yields the corresponding sulfonic acid derivative, though this reaction requires optimization to avoid decomposition of the triazolothiazole ring.

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylated derivatives, enhancing lipophilicity for pharmacological applications .

Table 1: Sulfonamide substitution reactions

Reaction TypeReagents/ConditionsProduct YieldReference
HydrolysisNaOH (1M), 80°C, 2h45%
AlkylationCH₃I, K₂CO₃, DMF, RT, 12h68%

Functionalization of the Triazolothiazole Core

The triazolothiazole system participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

  • Halogenation : Bromination using NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the C5 position of the thiazole ring, enabling further Suzuki-Miyaura couplings .

  • Palladium-Catalyzed Coupling : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives, expanding structural diversity .

Table 2: Triazolothiazole functionalization

ReactionReagents/ConditionsKey ProductYieldReference
BrominationNBS, CCl₄, 60°C, 4h5-Bromo-triazolothiazole72%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMEBiaryl-triazolothiazole85%

Cyclization and Ring-Opening Reactions

The ethyl linker between the triazolothiazole and sulfonamide groups enables cyclization under acidic or thermal conditions:

  • Acid-Mediated Cyclization : HCl in ethanol promotes intramolecular cyclization to form a seven-membered sultam ring, confirmed via X-ray crystallography.

  • Thermal Rearrangement : Heating above 150°C induces ring-opening at the thiazole moiety, yielding open-chain thioamide intermediates .

Reactivity of the Fluorophenyl Substituent

The 3-fluorophenyl group participates in directed ortho-metalation (DoM) reactions:

  • Lithiation : Using LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., CO₂) to introduce carboxyl groups .

Stability Under Industrial Conditions

Scalable synthesis requires robust reaction engineering:

  • Continuous Flow Reactors : Improved yield (92%) and purity (>98%) compared to batch processes, minimizing decomposition.

  • Catalyst Screening : High-throughput methods identified CuI as optimal for Ullmann-type couplings involving the sulfonamide nitrogen .

Degradation Pathways

  • Photodegradation : UV exposure in methanol generates des-fluoro and sulfonic acid byproducts, per LC-MS analysis.

  • Oxidative Stress : H₂O₂/Fe²⁺ systems cleave the triazole ring, producing fragment ions at m/z 178 and 214 .

Comparative Reactivity with Analogues

Table 3: Reactivity comparison with structural analogues

Compound ModificationSulfonamide ReactivityTriazolothiazole StabilityReference
2,5-Dimethyl substitutionEnhanced alkylationReduced thermal degradation
Fluorine-free phenylSlower hydrolysisHigher EAS activity

科学的研究の応用

Pharmacological Applications

Anticancer Activity
The compound has been included in screening libraries targeting histone deacetylases (HDAC), which are known to play a crucial role in cancer progression. Compounds that inhibit HDACs can potentially lead to the development of novel anticancer therapies by altering gene expression and inducing apoptosis in cancer cells .

Antimicrobial Properties
Research indicates that compounds similar to N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide exhibit antimicrobial properties. These properties are essential for developing new antibiotics against resistant bacterial strains .

Neuroprotective Effects
Studies have suggested that derivatives of this compound may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuroinflammation and oxidative stress pathways is a potential mechanism for these effects .

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide has been included in various biological assays aimed at identifying its efficacy against specific targets:

  • Histone Deacetylase Inhibition : The compound's inclusion in HDAC-targeted libraries suggests it may inhibit these enzymes effectively.
  • Antimicrobial Screening : Its potential as an antimicrobial agent has been evaluated against various pathogens in laboratory settings.

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Anticancer Drug Development
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in vitro, highlighting its potential as a lead compound for further development in oncology.

Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects on neuronal cells. This suggests its potential role in developing therapies for neurodegenerative conditions.

作用機序

The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound to structurally analogous sulfonamide derivatives, emphasizing core heterocycles, substituents, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Heterocycle Key Substituents Potential Applications Reference
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 3-fluorophenyl, ethyl linker, 2,5-dimethylbenzenesulfonamide Not specified (likely agrochemical/pharmaceutical) N/A
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide Imidazo[2,1-b][1,3]thiazole 2,5-difluorophenyl, methanesulfonamide, phenyl-imidazothiazole Not specified (structural analog for drug discovery) [1]
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) [1,2,4]Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, methyl group, sulfonamide Herbicide (ALS inhibitor) [3]
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) 1,3,5-Triazine 3,5-dimethylphenoxy, fluoro-methylethyl, diamine Herbicide (cellulose synthesis inhibitor) [3]

Key Observations

Core Heterocycle Diversity :

  • The target compound’s triazolo-thiazole core differs from the imidazothiazole in and the triazolopyrimidine in flumetsulam . Triazolo systems generally exhibit higher nitrogen content, influencing electronic properties and binding to biological targets (e.g., enzyme active sites).

Substituent Effects: Fluorinated Aryl Groups: The target’s 3-fluorophenyl group contrasts with the 2,5-difluorophenyl in and 2,6-difluorophenyl in flumetsulam . Difluorination increases lipophilicity and metabolic stability but may reduce solubility.

Biological Activity Inference :

  • Structural analogs like flumetsulam and triaziflam are herbicides, implying the target compound could act on plant-specific pathways. However, the triazolo-thiazole core may target distinct enzymes compared to triazolopyrimidines or triazines.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a sulfonyl chloride intermediate with a triazolo-thiazole amine derivative. Key steps include:

  • Heterocyclization : Formation of the [1,2,4]triazolo[3,2-b][1,3]thiazole core via cyclocondensation of thioamide precursors with hydrazines or nitriles under reflux (e.g., THF or ethanol) .
  • Sulfonamide Coupling : Reacting the triazolo-thiazole ethylamine intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., 3-picoline or 3,5-lutidine) to form the sulfonamide bond .
  • Optimization : Use Design of Experiments (DoE) to adjust parameters like temperature (80–120°C), solvent polarity, and stoichiometric ratios. Flow chemistry can enhance reproducibility and yield by controlling residence time and mixing efficiency .

Advanced: How can computational modeling predict the biological targets or mechanisms of action for this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) or triazole-targeted kinases. Focus on hydrogen bonding with the sulfonamide group and π-π stacking with the triazole ring .
  • Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, pH 7.4) to assess target affinity over time.
  • Contradiction Analysis : Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition assays) to resolve discrepancies between predicted and observed bioactivity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 110–160 ppm for heterocyclic carbons), and ¹⁹F NMR (δ -110 to -120 ppm for fluorophenyl groups) .
  • HRMS : Electrospray ionization (ESI+) to confirm molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the triazolo-thiazole system and sulfonamide connectivity .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient for purity assessment (>95%) .

Advanced: What strategies address solubility challenges in biological assays for this hydrophobic compound?

Answer:

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 or cyclodextrin derivatives to enhance aqueous solubility .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the sulfonamide nitrogen or ethyl linker, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve bioavailability and reduce nonspecific binding .

Basic: How can researchers validate the stability of this compound under experimental storage conditions?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), UV light (254 nm), and varied pH (1–13) for 48 hours. Monitor degradation via HPLC and LC-MS to identify hydrolytic (sulfonamide cleavage) or oxidative (triazole ring opening) byproducts .
  • Storage Recommendations : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent moisture absorption and photodegradation .

Advanced: What structural analogs of this compound have been reported, and how do modifications impact bioactivity?

Answer:

  • Key Analogs :
    • Fluorophenyl Replacement : Substituting 3-fluorophenyl with 4-chlorophenyl () reduces kinase inhibition but enhances antifungal activity .
    • Sulfonamide Modifications : Replacing 2,5-dimethylbenzene with a trifluoromethoxy group ( ) improves metabolic stability in hepatic microsomal assays .
  • SAR Trends :
    • Triazole-Thiazole Fusion : Critical for ATP-binding pocket interactions; methylation at the thiazole 6-position enhances selectivity .
    • Ethyl Linker : Shortening to a methyl group decreases cell permeability due to reduced hydrophobicity .

Basic: What safety precautions are advised when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood for weighing and synthesis steps to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How can metabolomics studies identify in vivo metabolites of this compound?

Answer:

  • In Vitro Incubation : Use liver microsomes (human or rat) with NADPH regeneration system. Extract metabolites with acetonitrile and analyze via UPLC-QTOF-MS/MS .
  • Metabolite Profiling : Look for phase I metabolites (hydroxylation at the fluorophenyl or dimethylbenzene groups) and phase II conjugates (glucuronidation of sulfonamide) .
  • Data Interpretation : Compare fragmentation patterns with reference libraries (e.g., HMDB or METLIN) to annotate unknown peaks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。